10H-Phenothiazine-10-propanamine, N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N,N,2-trimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method includes the alkylation of phenothiazine with 3-chloropropanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- involves its interaction with various molecular targets. In the context of its pharmacological effects, it is known to interact with dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of certain psychiatric disorders. Additionally, its anticholinergic properties contribute to its therapeutic effects by balancing cholinergic and dopaminergic activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar core structure but differs in its oxidation state and functional groups.
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-:
Uniqueness
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
117-65-7 |
---|---|
Molecular Formula |
C18H22N2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-methylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S/c1-14-9-10-18-16(13-14)20(12-6-11-19(2)3)15-7-4-5-8-17(15)21-18/h4-5,7-10,13H,6,11-12H2,1-3H3 |
InChI Key |
AZAXPWHDIAOXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.